Sophamide

Description

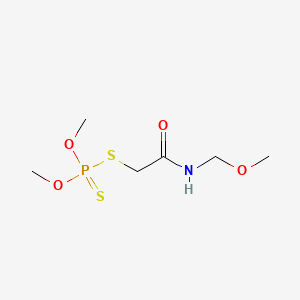

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-(methoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO4PS2/c1-9-5-7-6(8)4-14-12(13,10-2)11-3/h4-5H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUBTKFQDYNIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042419 | |

| Record name | Sophamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37032-15-8 | |

| Record name | Sophamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37032-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037032158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ33QXC39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Sophamide

Strategies for Chemical Modification and Analog Generation of Sophamide

Chemical modification and analog generation are crucial for exploring the properties and potential applications of a compound like this compound. Organothiophosphorus compounds, including this compound, can undergo various chemical transformations to yield derivatives with altered characteristics nih.gov.

A prominent derivatization technique for organothiophosphates involves the oxidation of the P=S (thion) group to a P=O (oxon) group oup.comoup.comepa.govnih.govnrt.org. This conversion can occur in the environment under the influence of oxygen and light, and in biological systems, primarily through the action of liver microsomal enzymes epa.gov. Oxons are often more toxic than their thion counterparts, though they tend to break down more readily epa.gov. Other modifications can include hydrolysis, alkyl- or aryl-group transfer, reduction, and conjugation reactions nih.gov. These modifications can significantly impact the compound's stability, bioavailability, and biological activity.

Rational Design and Synthesis of this compound Analogs

Rational design is a targeted approach to synthesize analogs by systematically modifying the parent compound's structure based on an understanding of its structure-activity relationships (SAR) scispace.comresearchgate.netnih.govrsc.orgchula.ac.th. For this compound, this would involve analyzing its core organothiophosphate scaffold and identifying sites amenable to modification. Potential modification sites could include the alkyl or aryl groups attached to the oxygen atoms of the thiophosphate, the amine nitrogen of the amide, or the carbon chain connecting the amide and thiophosphate moieties.

The goal of rational design is to predict how specific structural changes will influence the compound's physical, chemical, and biological properties. For example, modifying the electron density or steric bulk around the phosphorus center could alter its reactivity or interaction with biological targets. Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity and conformational preferences of designed analogs, guiding their synthesis researchgate.netnih.govrsc.orgchula.ac.th.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry offers a high-throughput methodology for generating large and diverse libraries of compounds, which is particularly useful in drug discovery and lead optimization ucl.ac.benih.gov. In the context of this compound, combinatorial chemistry could be applied to synthesize a vast array of this compound analogs by systematically varying the building blocks or reaction conditions.

This approach typically involves parallel synthesis, where multiple reactions are carried out simultaneously, often on a solid support, to create a library of compounds with similar core structures but diverse substituents rsc.org. For this compound, this could involve preparing a common precursor and then reacting it with a diverse set of amines, alcohols, or thiols to introduce variability at different positions of the molecule. The resulting library can then be screened for desired properties, allowing for rapid identification of promising candidates.

Diversification of this compound Scaffold via Post-Synthetic Functionalization

Post-synthetic functionalization involves modifying a pre-formed molecular scaffold or polymer to introduce new functionalities or alter existing ones dntb.gov.uax-mol.netrsc.orgresearchgate.netnih.gov. This strategy is advantageous when the initial synthesis of the core scaffold is challenging or when it is desirable to introduce complex functionalities after the main structure has been established.

For this compound, post-synthetic functionalization could involve reactions targeting its existing functional groups. For instance, the amide nitrogen could be alkylated or acylated. The thioether linkage might be oxidized to a sulfoxide (B87167) or sulfone. The thiophosphate group itself could be a site for further modification, such as oxidation to the oxon analog or other transformations of the P-S bonds nih.govoup.comoup.comnih.govnrt.orgresearchgate.net. These modifications can lead to the diversification of the this compound scaffold, generating a range of derivatives with potentially enhanced or altered properties.

Table 2: Strategies for Chemical Modification and Analog Generation

| Strategy | Description | Applicability to this compound (General) |

| Rational Design | Targeted synthesis based on predicted SAR to optimize properties. | Modifying substituents on thiophosphate, amide, or carbon chain. |

| Combinatorial Chemistry | High-throughput generation of diverse compound libraries. | Varying building blocks to create this compound-like structures. |

| Post-Synthetic Functionalization | Modification of pre-formed scaffold to introduce new functionalities. | Oxidation of P=S, alkylation/acylation of amide, modification of thioether. |

Mechanistic Elucidation and Theoretical Investigations of Sophamide

Reaction Mechanisms Involving Sophamide

Elucidation of Catalytic Roles and Pathways Mediated by this compound

This compound has been identified as an analog with demonstrated efficacy as an anticancer agent. Its mechanism of action in this context involves the inhibition of kinase activity, which are enzymes crucial for cancer cell growth and survival nih.gov. Studies have shown that this compound can induce apoptosis, or programmed cell death, in human cancer cells, indicating its potent inhibitory effect on protein kinases nih.gov.

Beyond its potential anticancer properties, this compound is also listed in patents related to pesticidally active heterocyclic derivatives with sulfur-containing substituents, suggesting other potential biological or catalytic interactions within agricultural contexts. However, detailed specific pathways mediated by this compound in these areas are not extensively elaborated in the readily available research.

Detailed Studies of this compound Reaction Intermediates

Kinetic Investigations of this compound Transformations

Comprehensive kinetic investigations specifically detailing the rates and mechanisms of transformations involving this compound are not extensively documented in the accessible scientific literature. While kinetic studies are fundamental to understanding drug action and chemical processes for related compounds like sulfonamides, specific kinetic parameters or detailed reaction rates for this compound's transformations have not been found.

Spectroscopic Characterization for Mechanistic Insights into this compound

Spectroscopic techniques are invaluable tools for elucidating the structure, dynamics, and reaction mechanisms of chemical compounds. However, detailed spectroscopic characterization data specifically for this compound (C₆H₁₄NO₄PS₂) to provide mechanistic insights are not widely reported in the provided search results.

Mass Spectrometric Analysis of Reaction Pathways and Intermediates

Time-Resolved Spectroscopy for this compound Dynamics

Time-resolved spectroscopy techniques are crucial for studying ultrafast chemical and biological dynamics. Despite their broad utility in illuminating fundamental processes psi.chnih.gov, specific studies employing time-resolved spectroscopy to investigate the dynamics or transient states of this compound have not been identified in the current literature.

Biochemical and Cellular Interaction Studies of Sophamide in Vitro and Pre Clinical Models

Identification and Characterization of Biomolecular Targets for Sophamide

Protein-Sophamide Binding Kinetics and Thermodynamics (e.g., Enzyme Assays, SPR, ITC)

Detailed research findings on the protein-Sophamide binding kinetics and thermodynamics, such as association (kon) and dissociation (koff) rate constants, equilibrium dissociation constants (Kd), or thermodynamic parameters (e.g., enthalpy, entropy changes from Isothermal Titration Calorimetry, ITC), are not extensively documented for this compound in the current publicly accessible scientific literature. While the compound is broadly stated to inhibit kinases rsc.org and modulate metalloenzymes ijpsr.comepo.org, specific enzyme assay data (e.g., IC50 values for particular enzymes) directly related to this compound are not provided in the search results.

Nucleic Acid-Sophamide Interactions (e.g., Binding Affinity, Structural Changes)

Information regarding direct interactions between this compound and nucleic acids (DNA or RNA), including binding affinities or induced structural changes, is not explicitly detailed in the currently available research. General discussions on drug-nucleic acid interactions highlight various mechanisms such as groove binding, intercalation, or alkylation, rsc.orgresearchgate.net but specific studies applying these techniques to this compound have not been identified.

Lipid-Sophamide Membrane Interactions

This compound Modulation of Enzyme Activity (in vitro)

In vitro studies suggest that this compound acts as an inhibitor of kinases, enzymes crucial for cancer cell growth and survival. rsc.org It is broadly categorized as having metalloenzyme modulating activity. ijpsr.comepo.org However, the specific enzymes inhibited by this compound, their corresponding inhibition constants (e.g., Ki, IC50 values), and the detailed enzymatic mechanisms (e.g., competitive, non-competitive inhibition) have not been quantitatively reported for this compound in the provided search results.

Cellular Pathway Perturbations by this compound (in vitro models)

In in vitro models, this compound has been observed to induce apoptosis, or programmed cell death, in human cancer cells. rsc.org This suggests that this compound perturbs cellular pathways critical for cell survival and proliferation. However, the specific signaling cascades affected, or a detailed analysis of these perturbations, are not explicitly outlined in the available information.

Analysis of Cell Signaling Cascade Modulation

While this compound is reported to induce apoptosis in human cancer cells, implying modulation of cell signaling cascades, the specific pathways involved (e.g., Wnt/β-catenin, MAPK, PI3K/Akt, or other apoptotic pathways) and the precise molecular events triggered by this compound have not been detailed in the retrieved literature. Research on cell signaling cascade modulation often involves measuring changes in phosphorylation states of key proteins or the expression of pathway-related genes, nih.gov but such specific data for this compound is not currently available.

Advanced Analytical Methodologies for Sophamide Research

Chromatographic Techniques for Complex Mixture Analysis Involving Sophamide

Chromatographic methods are indispensable for separating this compound from complex matrices, enabling its quantification, isolation, and the identification of related compounds or metabolites.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the qualitative and quantitative analysis of this compound and its metabolites in non-human biological samples, such as microbial cultures, plant extracts, or animal tissues in a research setting. The technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and identification of compounds even at low concentrations within complex mixtures. For this compound, LC-MS is employed to elucidate its metabolic fate, identifying biotransformation products that may retain or alter its biological activity. Typical applications involve the use of high-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) mass spectrometers, to provide accurate mass measurements for elemental composition determination of parent compound and its derivatives.

Table 1: Hypothetical LC-MS Metabolite Profiling Data for this compound in a Research Sample

| Metabolite ID | Retention Time (min) | Accurate Mass (m/z) | Proposed Formula | Biotransformation |

| This compound | 8.25 | 260.01748 [M+H]⁺ | C₆H₁₄NO₄PS₂ | Parent Compound |

| M1 | 6.90 | 244.02253 [M+H]⁺ | C₆H₁₄NO₃PS₂ | Deoxygenation |

| M2 | 9.10 | 276.01239 [M+H]⁺ | C₆H₁₄NO₅PS₂ | Oxidation |

| M3 | 7.55 | 185.98765 [M+H]⁺ | C₃H₈NO₂PS | Hydrolysis |

Note: Hypothetical data for illustrative purposes only. Accurate mass values are based on predicted adducts for this compound uni.lu.

Capillary Electrophoresis (CE) offers an alternative or complementary separation technique to LC-MS, particularly valuable for this compound purity assessments and studies of its interactions with other molecules. CE separates compounds based on their charge-to-size ratio in an electric field within a narrow capillary. This technique is highly efficient, consumes minimal sample volume, and is well-suited for analyzing small, charged molecules like this compound or its ionized forms. In purity studies, CE can detect minor impurities that might be challenging to resolve by other methods, providing a high-resolution profile of the this compound sample. For interaction studies, changes in the electrophoretic mobility of this compound in the presence of a binding partner (e.g., protein, nucleic acid) can indicate complex formation, offering insights into binding stoichiometry and affinity.

Table 2: Hypothetical Capillary Electrophoresis Purity Analysis of this compound

| Peak ID | Migration Time (min) | Peak Area (%) | Identity |

| 1 | 4.12 | 0.8 | Impurity A |

| 2 | 4.50 | 98.5 | This compound |

| 3 | 4.88 | 0.7 | Impurity B |

Note: Hypothetical data for illustrative purposes only.

Spectroscopic Characterization for Conformational Dynamics and Interactions of this compound

Spectroscopic methods provide direct insights into the structural features, conformational changes, and molecular interactions of this compound.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality and conformational characteristics of molecules. This compound (C₆H₁₄NO₄PS₂), with its specific molecular structure (SMILES: COCNC(=O)CSP(=S)(OC)OC), contains a chiral phosphorus center, making it a suitable candidate for CD analysis. CD measures the differential absorption of left and right circularly polarized light by chiral molecules. For this compound, CD can be used to confirm its optical activity, determine its absolute configuration if a reference is available, and monitor conformational changes induced by environmental factors (e.g., pH, solvent changes) or interactions with other chiral biomolecules (e.g., proteins, DNA). Changes in the CD spectrum can indicate alterations in the spatial arrangement of this compound or the formation of chiral complexes.

Table 3: Hypothetical Circular Dichroism Data for this compound Under Varying Conditions

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) at pH 7.0 | Molar Ellipticity (deg cm² dmol⁻¹) in Complex |

| 200 | -500 | -850 |

| 215 | 1200 | 1800 |

| 230 | -300 | -600 |

Note: Hypothetical data illustrating a change in CD signal upon complex formation, indicative of conformational alteration or induced chirality.

Advanced fluorescence spectroscopy is highly sensitive and versatile for investigating this compound's interactions with other molecules, particularly proteins or nucleic acids. While this compound itself may not possess intrinsic fluorescence, its binding to a fluorescent biomolecule can be monitored through changes in the biomolecule's fluorescence intensity, emission maximum, or anisotropy. Alternatively, extrinsic fluorescent probes can be used to label this compound or its binding partners. Quenching studies, where the fluorescence of a target molecule is diminished upon this compound binding, can provide information about binding affinity and the proximity of this compound to the fluorophore. Techniques such as Förster Resonance Energy Transfer (FRET) can also be employed if this compound and its binding partner can be appropriately labeled with donor and acceptor fluorophores, providing insights into molecular distances and conformational changes upon binding.

Table 4: Hypothetical Fluorescence Quenching Data for this compound-Protein Interaction

| This compound Concentration (µM) | Protein Fluorescence Intensity (Arbitrary Units) | Quenching Efficiency (%) |

| 0 | 1000 | 0 |

| 1 | 920 | 8 |

| 5 | 750 | 25 |

| 10 | 600 | 40 |

| 20 | 450 | 55 |

Note: Hypothetical data showing concentration-dependent quenching of protein fluorescence by this compound.

Surface Plasmon Resonance (SPR) for this compound-Ligand Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique widely used to characterize the kinetics and affinity of molecular interactions in real-time. For this compound research, SPR is invaluable for studying its binding to various ligands, such as proteins, peptides, or DNA. In an SPR experiment, one binding partner (e.g., a protein) is immobilized on a sensor chip, and this compound (the analyte) is flowed over the surface. The binding and dissociation events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (response units, RU). This real-time data allows for the determination of association rate constants (kₐ), dissociation rate constants (kᴅ), and equilibrium dissociation constants (Kᴅ), providing a comprehensive understanding of the binding mechanism and strength.

Table 5: Hypothetical SPR Binding Kinetics Data for this compound-Target Protein Interaction

| Parameter | Value | Unit |

| Association Rate (kₐ) | 5.2 × 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kᴅ) | 8.5 × 10⁻³ | s⁻¹ |

| Equilibrium Kᴅ | 163 | nM |

| Rmax | 120 | RU |

Note: Hypothetical data for illustrative purposes only. Rmax represents the maximum binding capacity.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Sophamide Analogs

Design Principles for Sophamide Analog Synthesis

The synthesis of this compound analogs is guided by established principles derived from the broader class of sulfonamides. The core structure, consisting of an aniline (B41778) group attached to a sulfonamide moiety (-SO2NH-), serves as the foundational template. researchgate.net Modifications are strategically made to different parts of this scaffold to modulate activity and properties.

Key design principles focus on several structural components:

The N4 Amino Group: This aromatic amine is often considered essential for the primary activity in many antibacterial sulfonamides, as it mimics the structure of para-aminobenzoic acid (PABA). youtube.comnih.gov Substitution on this nitrogen can lead to prodrugs, which are inactive until metabolized in the body to release the active free amino group. youtube.com

The N1 Sulfonamide Group: The nitrogen of the sulfonamide group is a primary site for modification. youtube.com Attaching various heterocyclic rings at this position has been a highly successful strategy to enhance potency and alter pharmacokinetic profiles. youtube.comopenaccesspub.org The acidity of the sulfonamide proton, influenced by the N1-substituent, is a crucial factor for activity, with an optimal pKa range often cited between 6.6 and 7.4 for antibacterial efficacy. youtube.com

The overarching goal is to create analogs that not only exhibit high affinity for their biological target but also possess favorable physicochemical properties that govern their absorption, distribution, metabolism, and excretion (ADME) profile.

| Structural Component | Design Consideration | Impact on Activity/Properties |

| N4 Amino Group | Must generally be a free, unsubstituted primary amine. | Essential for mimicking PABA in antibacterial contexts. Substitution can create prodrugs. youtube.com |

| Aromatic Ring | Substitutions can be made, but the core ring is vital. | Influences electronic properties and molecular conformation. youtube.com |

| N1 Sulfonamide Group | Mono-substitution is preferred; di-substitution often leads to inactivity. | N1-substituents (especially heterocycles) significantly enhance potency and modulate pKa. youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of this compound analogs with their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis efforts. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. For this compound analogs, a range of descriptors are generated to capture the features most likely to influence biological activity.

Commonly used descriptors include:

Physicochemical Properties: These include the acid dissociation constant (pKa) and the hydrophobicity constant (π). nih.gov The degree of ionization, determined by pKa, has been shown to play a dominant role in the antimicrobial activity of sulfonamides. nih.gov

Topological Indices: These descriptors quantify aspects of molecular structure such as size, shape, and branching. researchgate.net

Electronic Descriptors: Parameters that describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), can be calculated using quantum mechanical methods. nih.gov

3D Descriptors: These capture three-dimensional structural information, which is used in advanced modeling techniques like CoMFA and CoMSIA. nih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and build a robust, predictive model. jbclinpharm.org

| Descriptor Type | Example(s) | Relevance for this compound Analogs |

| Physicochemical | pKa, Hydrophobicity (π, log KOW) | Crucial for ionization state and membrane permeability, directly impacting antibacterial activity. nih.govresearchgate.net |

| Topological | Molecular Connectivity Indices | Describe the size, shape, and branching of the molecule. researchgate.net |

| Electronic | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in electronic interactions. nih.gov |

| 3D (Stereo-electronic) | Steric and Electrostatic Fields | Used in 3D-QSAR to map regions where specific properties enhance or diminish activity. nih.gov |

Once descriptors are generated and selected, various statistical and machine learning methods are employed to create the QSAR model. These techniques range from traditional linear methods to more complex, non-linear algorithms.

Statistical Methods: Multiple Linear Regression (MLR) is a common starting point for developing a QSAR equation. researchgate.net Other methods include Partial Least Squares (PLS) and Principal Component Analysis (PCA), which are useful for handling datasets with a large number of correlated descriptors. nih.gov

Machine Learning (ML) Approaches: ML algorithms have become increasingly popular for QSAR modeling due to their ability to capture complex, non-linear relationships between structure and activity. nih.gov Commonly used ML methods include Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forests, and Decision Trees. researchgate.netnih.govyoutube.com These models are trained on a set of known this compound analogs (the training set) and then validated using an external set of compounds (the test set) to ensure their predictive power. jbclinpharm.orgresearchgate.net The robustness of these models is confirmed through various validation metrics. jbclinpharm.org

Pharmacophore Modeling of this compound for Ligand Design

Pharmacophore modeling is a powerful tool in ligand design that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. dergipark.org.trcreative-biolabs.com A pharmacophore model for this compound represents the 3D arrangement of key chemical features that are critical for its biological activity. dergipark.org.tr

This modeling can be approached in two ways:

Ligand-Based: When the structure of the biological target is unknown, a pharmacophore model can be generated by superimposing a set of active this compound analogs and extracting their common chemical features. creative-biolabs.comcolumbiaiop.ac.in This process involves conformational analysis and molecular alignment to identify the shared spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. creative-biolabs.com

Structure-Based: If the 3D structure of the target protein (e.g., an enzyme) is available, a pharmacophore model can be derived directly from the key interactions observed between the ligand and the amino acid residues in the binding site. nih.gov

The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that possess the required features to be active. columbiaiop.ac.innih.gov

Fragment-Based Research Approaches for this compound Optimization (early-stage academic)

Fragment-Based Lead Discovery (FBLD) is an efficient strategy for identifying starting points for drug discovery. frontiersin.orgmdpi.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") against a biological target. frontiersin.org Fragments that bind, albeit often with low affinity, are then optimized into more potent lead compounds. researchgate.net

For a target of this compound, an FBLD campaign might proceed as follows:

Fragment Screening: A library of diverse chemical fragments is screened using biophysical techniques (e.g., Surface Plasmon Resonance, Nuclear Magnetic Resonance) to identify those that bind to the target protein. frontiersin.orgmdpi.com

Structural Characterization: X-ray crystallography or NMR is used to determine the exact binding mode of the identified fragment hits. frontiersin.org

Fragment Optimization: Once a fragment's binding pose is known, it can be optimized using several strategies:

Fragment Growing: The fragment is elaborated by adding new functional groups to extend into adjacent pockets of the binding site, thereby increasing affinity. frontiersin.org

Fragment Linking: Two or more fragments that bind to nearby sites are connected with a suitable chemical linker to create a single, higher-affinity molecule. frontiersin.orgmdpi.com

Fragment Merging: Two overlapping fragments are combined into a single new scaffold that incorporates features of both. frontiersin.org

This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening. frontiersin.org

Future Directions and Emerging Research Avenues for Sophamide

Sophamide in Nanomaterial Integration and Functionalization

The integration of chemical compounds with nanomaterials offers exciting possibilities for developing advanced functional materials with tailored properties. Surface functionalization of nanomaterials, which involves attaching functional moieties to their surface, is a pivotal approach to improve their physicochemical and biological characteristics for various applications, including biomedical fields. beilstein-journals.orgmdpi.compolimi.itcore.ac.uk Given this compound's reported biological activities, its integration with nanomaterials could lead to the development of novel therapeutic or diagnostic platforms.

For instance, this compound could be functionalized onto the surface of nanoparticles for targeted drug delivery systems. This approach is widely explored in nanomedicine to enhance the efficiency of drug transport and delivery to specific sites, potentially reducing systemic toxicity. mdpi.comnih.gov The chemical structure of this compound, containing potential linking points such as oxygen, nitrogen, or sulfur atoms, might allow for covalent or non-covalent attachment to various nanomaterial surfaces, including polymeric or metallic nanoparticles. beilstein-journals.orgmdpi.compolimi.it Research in this area would focus on developing stable and effective conjugation strategies, characterizing the resulting hybrid nanomaterials, and evaluating their biological interactions and efficacy.

Another avenue involves utilizing this compound-functionalized nanomaterials for antimicrobial or antifungal applications. Nanomaterials themselves can possess antimicrobial properties, and functionalization with active compounds can further enhance their efficacy. mdpi.com Integrating this compound, with its suggested antimicrobial and antifungal attributes, onto nanomaterial surfaces could create potent new agents to combat microbial infections. ontosight.aiuni.lu

Supramolecular Chemistry and Self-Assembly Utilizing this compound

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules and the weaker, reversible non-covalent interactions between them, offers a powerful framework for designing complex assemblies with emergent properties. amazon.comwikipedia.orgmdpi.comgrc.orgnih.gov Molecular self-assembly, a key concept in supramolecular chemistry, involves molecules spontaneously organizing into ordered structures through non-covalent forces like hydrogen bonding, pi-pi interactions, and van der Waals forces. amazon.comwikipedia.orgmdpi.com

Exploring this compound within the context of supramolecular chemistry and self-assembly could lead to the creation of novel functional materials or systems. The molecular structure of this compound, containing amide linkages and potentially polar groups due to the presence of oxygen, nitrogen, phosphorus, and sulfur atoms, could participate in various non-covalent interactions. uni.luwikipedia.org This might enable this compound to act as a building block for self-assembled structures.

Potential research in this area could investigate the ability of this compound to form supramolecular assemblies, such as micelles, vesicles, or ordered aggregates, in different environments. amazon.com Understanding the self-assembly behavior of this compound could be crucial for developing new delivery systems or creating materials with unique structural and functional properties. For example, self-assembled this compound structures might be explored for encapsulating other molecules or for creating responsive materials that change properties in response to external stimuli.

Interdisciplinary Research with this compound: Bridging Chemical Biology and Materials Science

Interdisciplinary research, particularly bridging chemical biology and materials science, is a fertile ground for innovation. This approach combines the understanding of biological processes at the molecular level with the design and synthesis of new materials. Given this compound's reported biological activities, including its potential as an anticancer agent that inhibits kinases and induces apoptosis in human cancer cells, it is well-positioned for investigations at the intersection of chemical biology and materials science. biosynth.com

Future research could involve designing materials that interact with biological systems in specific ways, leveraging this compound's bioactivity. This might include developing biomaterials functionalized with this compound for tissue engineering scaffolds with built-in therapeutic properties or creating biosensors that utilize this compound's interaction with biological targets for detection purposes. The integration of this compound into materials could offer a way to deliver the compound in a controlled manner or to enhance its interaction with specific cells or biomolecules.

Furthermore, understanding the precise mechanisms by which this compound exerts its biological effects at the molecular level, a key focus of chemical biology, can inform the design of new materials. Conversely, the properties of novel materials incorporating this compound could provide insights into its biological interactions. This synergistic approach can accelerate the development of new therapeutic strategies and functional biomaterials.

Advanced Computational Methodologies for Predictive Modeling of this compound Systems

Computational methodologies play an increasingly vital role in modern chemical and biological research, enabling the prediction of molecular properties, reaction pathways, and system behavior. nih.govpsu.edunih.govdiva-portal.org For a compound like this compound, where experimental data is noted as limited, advanced computational modeling can provide valuable insights and guide future experimental studies. ontosight.aiuni.lu

Predictive modeling of this compound systems could encompass various approaches. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, could be used to correlate the structural features of this compound and its potential analogs with their biological activities, such as kinase inhibition or antimicrobial effects. nih.govresearchgate.net This can help identify key structural determinants of activity and guide the design of more potent or selective compounds.

Molecular dynamics simulations could provide insights into the conformational behavior of this compound, its interactions with solvents or biological environments, and its binding to target molecules like kinases. nih.gov Such simulations can help understand the dynamic nature of this compound and predict how it might behave in complex biological systems.

Furthermore, computational methods can be employed to model the interaction of this compound with nanomaterials, predicting optimal functionalization strategies and the properties of the resulting hybrid materials. nih.gov They can also aid in understanding the self-assembly processes of this compound, predicting the types of structures it might form and the conditions favoring their formation. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.